(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile

Catalog No.
S533659
CAS No.
368836-72-0
M.F
C19H16N2O3
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyr...

CAS Number

368836-72-0

Product Name

(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile

IUPAC Name

(2E,4E)-N-benzyl-2-cyano-5-(3,4-dihydroxyphenyl)penta-2,4-dienamide

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C19H16N2O3/c20-12-16(19(24)21-13-15-5-2-1-3-6-15)8-4-7-14-9-10-17(22)18(23)11-14/h1-11,22-23H,13H2,(H,21,24)/b7-4+,16-8+

InChI Key

DTCCYSMPUUYHOF-LHQXNBGVSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N

solubility

Soluble in DMSO

Synonyms

2-(benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile, LS 104, LS-104, LS104 cpd

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C=C/C2=CC(=C(C=C2)O)O)/C#N

The exact mass of the compound (E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile is 320.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile is an organic compound characterized by its dual functional groups: a benzylaminocarbonyl moiety and a 3,4-dihydroxystyryl group. This compound belongs to the class of styryl-acrylonitriles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural formula can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol

The compound features a conjugated system that enhances its reactivity and biological properties, making it a point of interest in various chemical and biological studies.

The reactivity of (E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile, leading to the formation of amides or carboxylic acids.
  • Electrophilic Substitution: The aromatic rings in the compound allow for electrophilic substitution reactions, which can introduce various substituents onto the benzene ring.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can undergo hydrolysis to yield corresponding carboxylic acids.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile exhibits notable biological activities. Preliminary studies suggest that compounds within this class may possess:

  • Antioxidant Properties: The hydroxyl groups contribute to scavenging free radicals, which is beneficial in preventing oxidative stress.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

These biological properties warrant further exploration to establish specific mechanisms and therapeutic potentials.

Several methods have been reported for synthesizing (E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile:

  • Condensation Reactions: Utilizing benzylamine and 3,4-dihydroxystyryl acrylonitrile through condensation reactions can yield the target compound efficiently.
  • Cyanomethylation: Employing acetonitrile as a reagent in cyanomethylation reactions can also facilitate the formation of this compound under specific conditions .
  • Multi-step Synthesis: A combination of functionalization and coupling reactions can achieve higher yields and purities.

Each method offers different advantages regarding yield, reaction time, and complexity.

The applications of (E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile span various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activities.
  • Material Science: As a precursor for developing polymers with specific properties.
  • Organic Synthesis: Acts as an intermediate for synthesizing more complex organic molecules.

These applications underscore the compound's significance in both research and industrial contexts.

Interaction studies involving (E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile focus on its binding affinity with various biological targets:

  • Protein Binding: Investigating how this compound interacts with proteins involved in cancer pathways could provide insights into its mechanism of action.
  • Receptor Interactions: Studies on G-protein coupled receptors may reveal its potential as a therapeutic agent.

Such studies are crucial for understanding how this compound can be utilized effectively in medicinal chemistry.

Several compounds share structural or functional similarities with (E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2-AminobenzylamineContains amine functionalityLess complex structure
4-HydroxybenzaldehydeAromatic aldehyde with hydroxyl groupDifferent functional group leading to distinct reactivity
StyrylacetyleneAlkyne derivativeEnhanced reactivity due to triple bond
BenzylideneacetoneKetone derivativeDifferent carbon skeleton affecting properties

The uniqueness of (E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile lies in its specific arrangement of hydroxyl and nitrile groups combined with an aromatic system, which enhances its biological activity compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

320.11609238 g/mol

Monoisotopic Mass

320.11609238 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T669M1395I

Other CAS

368836-72-0

Wikipedia

Ls-104

Dates

Last modified: 02-18-2024
1: Thomas S, Aldlyami E, Gupta S, Reed MR, Muller SD, Partington PF. Unsuitability and high perforation rate of latex-free gloves in arthroplasty: a cause for concern. Arch Orthop Trauma Surg. 2011 Apr;131(4):455-8. doi: 10.1007/s00402-010-1146-8. Epub 2010 Jul 7. PubMed PMID: 20607254.
2: Lipka DB, Hoffmann LS, Heidel F, Markova B, Blum MC, Breitenbuecher F, Kasper S, Kindler T, Levine RL, Huber C, Fischer T. LS104, a non-ATP-competitive small-molecule inhibitor of JAK2, is potently inducing apoptosis in JAK2V617F-positive cells. Mol Cancer Ther. 2008 May;7(5):1176-84. doi: 10.1158/1535-7163.MCT-07-2215. PubMed PMID: 18483305.
3: Kasper S, Breitenbuecher F, Hoehn Y, Heidel F, Lipka DB, Markova B, Huber C, Kindler T, Fischer T. The kinase inhibitor LS104 induces apoptosis, enhances cytotoxic effects of chemotherapeutic drugs and is targeting the receptor tyrosine kinase FLT3 in acute myeloid leukemia. Leuk Res. 2008 Nov;32(11):1698-708. doi: 10.1016/j.leukres.2008.05.003. Epub 2008 Jun 16. PubMed PMID: 18556063.

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